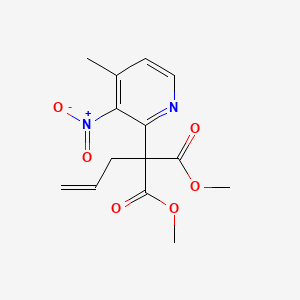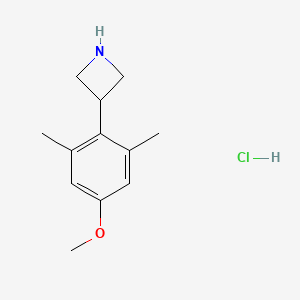
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C14H15NO6 It is a derivative of malonic acid, featuring an allyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration and subsequent functional group modifications. The reaction conditions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the malonate, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The allyl group can be hydrogenated to form a saturated alkyl chain.
Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Saturated alkyl malonates.
Substitution: Various alkylated malonate derivatives depending on the substituent used.
Scientific Research Applications
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The allyl group provides a site for further chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl allylmalonate: Similar structure but lacks the nitropyridine moiety.
Dimethyl 2-(3-nitropyridin-2-yl)malonate: Similar but without the allyl group.
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: Similar but with a nitrophenyl group instead of a nitropyridine.
Uniqueness
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is unique due to the presence of both an allyl group and a nitropyridine moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H16N2O6/c1-5-7-14(12(17)21-3,13(18)22-4)11-10(16(19)20)9(2)6-8-15-11/h5-6,8H,1,7H2,2-4H3 |
InChI Key |
PQOKRDSYIALWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(CC=C)(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/no-structure.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)


